Field: Immunology
Field: Biochemistry
Methods: These effects are typically studied using biochemical assays and cellular models of oxidative stress.
Field: Neuroscience
Methods: These effects are typically studied using animal models of cerebral ischemia-reperfusion injury.
Results: Astragaloside IV has been shown to improve neurological deficits and reduce cerebral infarction area, potentially through the Sirt1/Mapt pathway
Field: Pharmacology
Summary: Astragaloside IV has shown antifibrotic effects in various tissues during disease conditions.
Methods: These effects are typically studied using in vitro and in vivo models of fibrosis.
Field: Oncology
Summary: Astragaloside IV has been found to exhibit antitumor effects, including inhibiting tumor cell progression, enhancing sensitivity to antitumor drugs, and reversing drug resistance of tumor cells
Methods: These effects are typically studied using in vitro and in vivo models of cancer.
Field: Biochemistry
Summary: Astragaloside IV has been found to regulate the calcium balance in cells.
Methods: These effects are typically studied using biochemical assays and cellular models.
Field: Immunology
Summary: Astragaloside IV has been found to have immunoregulatory effects.
Methods: These effects are typically studied using in vitro and in vivo models of immune response.
Field: Cardiology
Summary: Astragaloside IV has demonstrated cardioprotective effects.
Methods: These effects are typically studied using animal models of cardiac injury.
Field: Endocrinology
Summary: Astragaloside IV has been found to exhibit antidiabetic effects.
Methods: These effects are typically studied using in vitro and in vivo models of diabetes.
Field: Psychiatry
Summary: Astragaloside IV has been found to attenuate depression-like behavior.
Methods: These effects are typically studied using animal models of depression.
Field: Cardiology
Summary: Astragaloside IV has demonstrated cardioprotective effects.
Astragaloside IV is a bioactive compound primarily derived from the roots of Astragalus membranaceus, a traditional medicinal herb used in Chinese medicine. It is classified as a triterpenoid saponin and has the molecular formula with a molecular weight of approximately 784.97 g/mol . This compound is recognized for its therapeutic properties, particularly in cardiovascular and renal health, and is often utilized as a quality control marker in herbal medicine formulations .
The exact mechanism of action for AS-IV in various biological systems is still under investigation. However, studies suggest it may exert its effects through multiple pathways. Some potential mechanisms include [, , ]:
The metabolism of Astragaloside IV involves several key reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation. These metabolic pathways are crucial for understanding its pharmacokinetics and biological effects. For instance, hydrolysis leads to the formation of its aglycone, cycloastragenol, which exhibits distinct biological activities . The identification of 22 metabolites in biological samples highlights the complexity of its metabolic profile and suggests that these transformations may influence its efficacy and safety .
Astragaloside IV exhibits a broad spectrum of biological activities:
Several methods have been developed to synthesize or modify Astragaloside IV:
Studies have shown that Astragaloside IV can interact with various cellular pathways:
Astragaloside IV shares structural similarities with several other triterpenoid saponins. Here are some comparable compounds:
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| Ginsenoside Rb1 | Triterpenoid Saponin | Anti-inflammatory, neuroprotective |
| Oleanolic Acid | Triterpenoid | Antioxidant, hepatoprotective |
| Glycyrrhizin | Triterpenoid Saponin | Anti-inflammatory, antiviral |
| Diosgenin | Steroidal Sapogenin | Anti-inflammatory, antifungal |
While many triterpenoids exhibit beneficial biological activities, Astragaloside IV is particularly noted for its specific anticancer properties and ability to enhance the effects of chemotherapy without significant cytotoxicity to normal cells. Its unique structural features contribute to its distinct pharmacological profile compared to other similar compounds.
Response surface methodology has been extensively applied to optimize the extraction of astragaloside IV from Radix Astragali. This statistical approach enables the evaluation of multiple variables and their interactions to maximize yield. Key factors influencing extraction include ammonia concentration, solid–liquid ratio, soaking time, and extraction time.
A Box–Behnken design was employed to systematically investigate these variables. The optimal extraction conditions determined were:
Under these conditions, the yield of astragaloside IV reached 2.621 ± 0.019 milligrams per gram of Radix Astragali, representing a significant improvement over traditional methods. The transformation of other astragalosides into astragaloside IV was nearly complete, as confirmed by ultra-performance liquid chromatography–tandem mass spectrometry analysis [1] [2].
Table 1. Response Surface Methodology Experimental Results for Astragaloside IV Extraction
| Treatment | Ammonia (%) | Solid–Liquid Ratio (mL/g) | Soaking Time (min) | Extraction Time (min) | Astragaloside IV (mg/g) |
|---|---|---|---|---|---|
| 1 | 25 | 10 | 90 | 0 | 2.012 ± 0.073 |
| 2 | 25 | 20 | 120 | 30 | 2.301 ± 0.011 |
| 18 | 25 | 10 | 120 | 30 | 2.602 ± 0.072 |
| 27 | 25 | 15 | 120 | 60 | 2.590 ± 0.108 |
| Optimal | 24 | 10 | 120 | 52 | 2.621 ± 0.019 |
Data are mean ± standard deviation, n = 3. Only selected entries and the optimal condition are shown for clarity [2].
The extraction efficiency of astragaloside IV is highly dependent on the solvent system. The ammonia–alcohol–water ternary system has demonstrated superior performance in promoting the transformation of other astragalosides into astragaloside IV. Ammonia acts as a mild alkaline agent, facilitating the hydrolysis of acetyl groups and enhancing the conversion of precursor saponins.
Key findings include:
Enzymatic pretreatment and biotransformation have emerged as effective strategies to increase the yield of astragaloside IV. Microbial fermentation, particularly with Poria cocos, has been shown to significantly enhance the content of astragaloside IV in Radix Astragali.
Table 2. Effect of Enzymatic Biotransformation on Astragaloside IV Content
| Treatment | Astragaloside IV (μg/g) |
|---|---|
| Unfermented Radix Astragali | 384.73 |
| Fermented (Poria cocos) | 1986.49 |
Data adapted from solid-state fermentation studies [3].